![molecular formula C17H32N2O4 B2430496 叔丁基4-(2-{[(叔丁氧基)羰基]氨基}乙基)哌啶-1-羧酸盐 CAS No. 292135-37-6](/img/structure/B2430496.png)

叔丁基4-(2-{[(叔丁氧基)羰基]氨基}乙基)哌啶-1-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

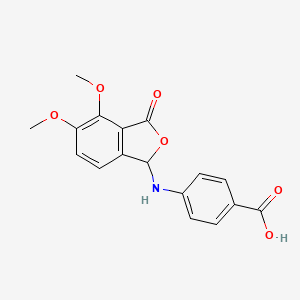

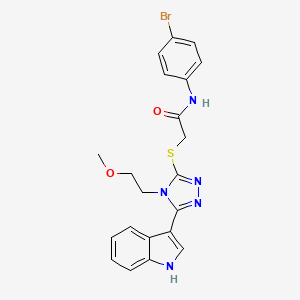

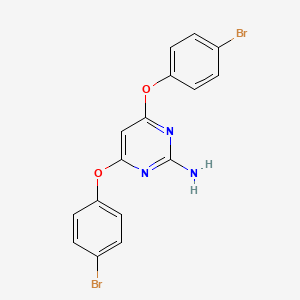

“tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 292135-37-6. It has a molecular weight of 328.45 . The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C17H32N2O4 . For a more detailed molecular structure analysis, X-ray diffraction studies can be useful .Chemical Reactions Analysis

The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 328.45 . It should be stored in a refrigerated environment . More specific properties like melting point, boiling point, and density would require additional resources for accurate information.科学研究应用

Medicinal Chemistry and Drug Development

The piperazine moiety in this compound plays a pivotal role in medicinal chemistry. Researchers have leveraged it to design bioactive compounds with diverse applications:

- Factor Xa Inhibitors : The piperazinoacetic acid motif found in this compound has been explored for highly selective factor Xa trypsin-like protease inhibitors .

- Histone Deacetylase (HDAC) Inhibitors : Piperazine-based hydroxamic acids, derived from functionalized piperazine derivatives, serve as HDAC inhibitors .

- Radiopharmaceutical Research : Functionalized piperazine derivatives have been used as starting materials for spiro-compounds, facilitating the introduction of fluorine-18 in radiopharmaceuticals .

- Peptide Linkage : The acetic acid-piperazine core has been employed to link biologically active peptides .

PROTAC Development

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: (a related compound) acts as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are promising agents for targeted protein degradation .

Tuberculosis Research

In the context of tuberculosis (TB), the compound’s hypoxic stability is crucial. Under the hypoxic conditions within infected granulomas, it remains stable, making it relevant for TB research .

Organic Synthesis

The tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate derivative serves as a useful building block in organic synthesis. It participates in the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases .

Vinylogous Mannich Reactions

The compound can act as a reactant in three-component vinylogous Mannich reactions, contributing to the synthesis of diverse chemical structures .

Crystallography and Structural Studies

The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been characterized using X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁/c, providing valuable insights into its geometry and bonding parameters .

属性

IUPAC Name |

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)18-10-7-13-8-11-19(12-9-13)15(21)23-17(4,5)6/h13H,7-12H2,1-6H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEHEKRHTCKDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2430417.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2430426.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)

![2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2430430.png)

![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)